molecular formula C5H10O2 B1360277 2-Butanone, 4-methoxy- CAS No. 6975-85-5

2-Butanone, 4-methoxy-

Cat. No. B1360277
CAS RN: 6975-85-5
M. Wt: 102.13 g/mol
InChI Key: DRWOJIIXBYNGGW-UHFFFAOYSA-N
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Description

2-Butanone, 4-methoxy-, also known as 4-Methoxy-2-butanone, is a chemical compound with the molecular formula C5H10O2 . It has an average mass of 102.132 Da and a monoisotopic mass of 102.068077 Da .


Synthesis Analysis

While specific synthesis methods for 2-Butanone, 4-methoxy- were not found in the search results, a related compound, 4, 4-dimethoxy-2-butanone, can be synthesized by condensing acetone with anisaldehyde to yield anisylidene acetone and subsequent hydrogenation in the presence of a Pd catalyst .


Molecular Structure Analysis

The molecular structure of 2-Butanone, 4-methoxy- can be represented as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C5H10O2/c1-5(6)3-4-7-2/h3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

2-Butanone, 4-methoxy- has a density of 0.9±0.1 g/cm3, a boiling point of 126.9±13.0 °C at 760 mmHg, and a vapor pressure of 11.4±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 36.5±3.0 kJ/mol and a flash point of 25.5±13.4 °C . The index of refraction is 1.387, and it has a molar refractivity of 27.0±0.3 cm3 .

Scientific Research Applications

  • Organic Synthesis and Pharmaceutical Applications :

    • 4-Methoxy-2-butanone is used in the scalable two-step continuous flow synthesis of important 4-aryl-2-butanone derivatives, including the anti-inflammatory drug nabumetone and aroma compounds such as raspberry ketone. These protocols involve initial preparation of 4-aryl-3-buten-2-ones, followed by selective hydrogenation to 4-aryl-2-butanones, demonstrating its significance in pharmaceutical synthesis (Viviano et al., 2011).
    • Another study highlights the synthesis and evaluation of vanillin derivatives for use as fruit fly attractants, utilizing 4-hydroxyphenyl-3-methoxy-4-hydroxy2-butanone, indicating its role in developing environmentally friendly pest control solutions (Prabawati et al., 2018).
  • Chemical Process Optimization :

    • Research on one-pot multistep processes using multifunctional catalysts for the synthesis of fine chemicals, including 4-(4-methoxyphenyl)-2-butanone, has demonstrated the ability to significantly decrease the environmental impact factor (E factor) of these processes. This highlights its role in green chemistry and process intensification (Climent et al., 2010).
  • Spectroscopic and Kinetic Studies :

    • Spectroscopic techniques have been used to study the structure, reactivity parameters, and biological activity spectra of compounds like nabumetone, which contains 4-(6-methoxy-2-naphthyl)-2-butanone. This provides insights into its pharmacological potential and reactivity characteristics (Agrawal et al., 2016).
    • Kinetic investigations of reactions involving 4-hydroxy-2-butanone and related compounds contribute to a deeper understanding of their behavior in various chemical environments, which is crucial for their application in industrial processes (Yu, 2014).
  • Pest Control and Attractants :

    • Studies on the synthesis of vanillin derivatives and their use as fruit fly attractants showcase the potential of 4-methoxy-2-butanone derivatives in developing effective pest management solutions (Prabawati et al., 2018).

Safety And Hazards

2-Butanone, 4-methoxy- is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause adverse health effects following exposure via inhalation, ingestion, dermal, or eye contact . Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting .

properties

IUPAC Name

4-methoxybutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-5(6)3-4-7-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWOJIIXBYNGGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60220045
Record name 2-Butanone, 4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butanone, 4-methoxy-

CAS RN

6975-85-5
Record name 2-Butanone, 4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006975855
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Record name 6975-85-5
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Record name 2-Butanone, 4-methoxy-
Source EPA DSSTox
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Record name 4-Methoxybutan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MC Soriano Cano, EG Plaza, RG Muñoz… - Journal of Essential …, 1998 - Taylor & Francis
The chemical composition of the volatile concentrates of different cultivars of Limonium latifolia Kuntze, L. x altaica Roh and L. perezii Hubb (Plumbaginaceae family) were studied by …
Number of citations: 7 www.tandfonline.com
DE Burke, JM Cook, PW Le Quesne - Journal of the American …, 1973 - ACS Publications
Villalstonine (1) and alstonisidine (25) have been synthesized from macroline (3) and, respectively, pleiocarpamine (2) and quebrachidine (8). These syntheses are stereospecific and …
Number of citations: 56 pubs.acs.org
P Fraile, J Garrido, C Ancín - Journal of Agricultural and Food …, 2000 - ACS Publications
There has been considerable controversy about the use of selected pure strains in wine fermentation. For that reason it is important to determine the influence of this vinification …
Number of citations: 85 pubs.acs.org
A Vinothkanna, S Sekar - Ayu, 2018 - ncbi.nlm.nih.gov
Background: Balarishta and Chandanasava are polyherbal-fermented medicines of Ayurveda. Objective: Investigation of native microbes, understanding phytochemical changes and …
Number of citations: 5 www.ncbi.nlm.nih.gov

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